Glucosilsteviol

説明

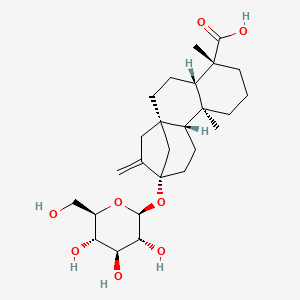

Steviolmonoside is a beta-D-glucoside resulting from the formal condensation the tertiary allylic hydroxy group of steviol with beta-D-glucopyranose. It is a beta-D-glucoside, a monocarboxylic acid, a tetracyclic diterpenoid, a bridged compound, an ent-kaurane diterpenoid and a diterpene glycoside. It derives from a steviol. It is a conjugate acid of a steviolmonoside(1-).

生物活性

Glucosylsteviol, a glucosylated derivative of steviol, is gaining attention for its potential biological activities, particularly in the context of food additives and health benefits. This article explores its synthesis, biological effects, safety evaluations, and relevant case studies.

1. Synthesis and Production

Glucosylsteviol is produced through the enzymatic bioconversion of steviol glycosides using cyclomaltodextrin glucanotransferase (CGTase). This enzyme facilitates the transfer of glucose units to the steviol structure, enhancing its sweetness and potentially altering its biological activity. The production process involves two stages:

- Extraction : Steviol glycosides are extracted from Stevia rebaudiana leaves using hot water and purification methods.

- Enzymatic Treatment : The purified glycosides undergo glucosylation, where glucose units are added to the steviol backbone.

The resulting glucosylated steviol glycosides can contain up to 20 glucose units, significantly increasing their sweetness compared to their parent compounds .

2.1 Antioxidant Properties

Research indicates that glucosylsteviol exhibits significant antioxidant capabilities. In vitro studies have demonstrated its ability to scavenge reactive oxygen species (ROS), which are implicated in various diseases due to oxidative stress. The antioxidant activity of glucosylsteviol is comparable to that of other known antioxidants .

2.2 Antimicrobial Effects

Glucosylsteviol has shown promising antimicrobial properties against a range of pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, which suggests potential applications in food preservation and safety .

3. Safety Evaluations

The European Food Safety Authority (EFSA) conducted comprehensive safety assessments on glucosylated steviol glycosides as food additives. Their findings concluded that these compounds pose no safety concerns when used at proposed levels in food products . The evaluation considered potential glucose intake from these additives, estimating an additional intake of up to 1.2 g/day for adults, which is deemed safe.

4. Case Studies

Several case studies have explored the practical applications of glucosylsteviol in various sectors:

- Food Industry : Companies have successfully integrated glucosylsteviol into low-calorie food products, enhancing sweetness without adding significant calories or sugars.

- Health Products : Some health-focused products utilize glucosylsteviol for its potential health benefits, including antioxidant effects and lower glycemic impact compared to traditional sweeteners.

5. Conclusion

Glucosylsteviol represents a significant advancement in the field of natural sweeteners with potential health benefits. Its synthesis through enzymatic processes not only enhances sweetness but also may confer additional biological activities such as antioxidant and antimicrobial effects. Ongoing research and safety evaluations support its use as a safe food additive, paving the way for broader applications in the food industry and beyond.

Data Table: Biological Activities of Glucosylsteviol

科学的研究の応用

Food Industry Applications

Sweetener Development

Glucosylsteviol is primarily utilized as a natural sweetener due to its enhanced sweetness profile compared to traditional steviol glycosides. It is approximately 200 times sweeter than sucrose, making it an appealing alternative in various food products. The European Food Safety Authority (EFSA) has evaluated its safety for use in food products, concluding that glucosylated steviol glycosides can be safely incorporated into food categories at specified levels .

Comparison of Sweetness Profiles

| Compound | Sweetness Relative to Sucrose |

|---|---|

| Stevioside | 50-300 times |

| Rebaudioside A | 200-400 times |

| Glucosylsteviol | ~200 times |

Health Benefits

Antidiabetic Properties

Research indicates that glucosylsteviol may possess antidiabetic properties. A systematic review highlighted its potential in managing type 2 diabetes by improving biomarkers such as blood glucose and insulin levels. In randomized controlled trials, steviol glycosides demonstrated significant reductions in fasting blood glucose and improvements in insulin sensitivity .

Case Study: Clinical Trials on Antidiabetic Effects

- Study Design: Randomized controlled trials involving participants with type 2 diabetes.

- Outcomes Measured: Blood glucose levels, insulin sensitivity, body mass index (BMI).

- Results: Significant reductions in systolic blood pressure and fasting blood glucose were observed in participants consuming glucosylsteviol compared to placebo .

Safety Evaluations

The safety of glucosylsteviol has been rigorously assessed through various studies. The EFSA's evaluation concluded that there are no safety concerns regarding its use as a food additive. In toxicological studies involving animal models, no adverse effects were noted even at high consumption levels .

Toxicological Study Overview

| Study Type | Duration | Dosage | Findings |

|---|---|---|---|

| Subchronic Toxicity Study | 13 weeks | Up to 5% in diet | No adverse effects reported |

| Genotoxicity Tests | Various | Various concentrations | No genotoxic effects observed |

Agricultural Applications

Glucosylsteviol also shows promise in agricultural applications. Its presence in plants may enhance resistance against pests and diseases due to its role as a secondary metabolite. Research suggests that steviol glycosides could serve as a defense mechanism against herbivory . Furthermore, their antioxidant properties may contribute to plant health by scavenging reactive oxygen species (ROS) .

化学反応の分析

Enzymatic Glucosylation Reactions

Glucosylated steviol glycosides are synthesized via enzymatic transglycosylation using cyclomaltodextrin glucanotransferase (CGTase) . This process adds α-(1–4)-linked glucose units to parent steviol glycosides (e.g., stevioside, rebaudioside A) derived from Stevia rebaudiana leaves .

Mechanism :

-

Donor substrate : Tapioca starch or dextrin provides glucose units.

-

Reaction : CGTase cleaves α-1,4 bonds in starch, transferring glucosyl residues to the 4-hydroxyl group of glucose moieties on steviol glycosides .

-

Product diversity : The number of added glucose units ranges from 1 to 20, creating a mixture of mono- to polyglucosylated derivatives .

Key Data :

| Parameter | Value/Outcome | Source |

|---|---|---|

| Enzyme specificity | α-(1–4) glycosidic bond formation | |

| Reaction yield | 80–92% glucosylated products | |

| Residual parent glycosides | 5–15% |

Mitsunobu Reaction

A Mitsunobu reaction facilitates β-selective glycosylation at steviol’s C-13 hydroxyl group using N,N,N′,N′-tetramethylazodicarboxamide (TMAD) and PBu₃ .

-

Conditions : 1,4-dioxane, 60°C, 47% yield.

-

Selectivity : Complete β-configuration due to steric hindrance from axial substituents (e.g., rhamnose) .

Alkali Hydrolysis

The C-19 ester group in synthetic intermediates is removed via alkali hydrolysis, enabling selective glycosylation at C-13 .

Degradation Reactions

Glucosylated steviol glycosides undergo enzymatic and acidic hydrolysis:

Enzymatic Degradation

-

Glucoamylase treatment : Cleaves α-1,4 glucosidic bonds, reverting glucosylated products to parent glycosides .

-

Application : Used analytically to quantify glucose content and verify reaction completion .

Acidic Conditions

Under low pH, steviol’s exo-methylene group rearranges, leading to double-bond shifts and undesired byproducts .

Structural Analysis and Reactivity

Advanced techniques confirm reaction outcomes:

Stability and Functional Implications

特性

IUPAC Name |

(1R,4S,5R,9S,10R,13S)-5,9-dimethyl-14-methylidene-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O8/c1-14-11-25-9-5-16-23(2,7-4-8-24(16,3)22(31)32)17(25)6-10-26(14,13-25)34-21-20(30)19(29)18(28)15(12-27)33-21/h15-21,27-30H,1,4-13H2,2-3H3,(H,31,32)/t15-,16+,17+,18-,19+,20-,21+,23-,24-,25-,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSIDJGUAAUSPMG-CULFPKEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CCC34C2CCC(C3)(C(=C)C4)OC5C(C(C(C(O5)CO)O)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@]34[C@H]2CC[C@](C3)(C(=C)C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60129-60-4 | |

| Record name | Steviolmonoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60129-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucosilsteviol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060129604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STEVIOLMONOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQY53Y3B5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。